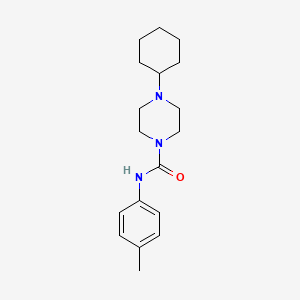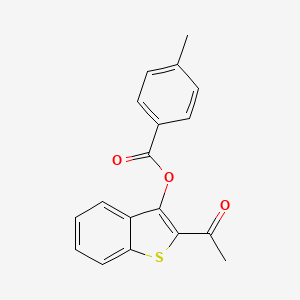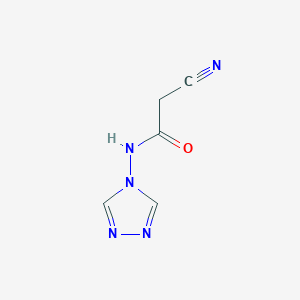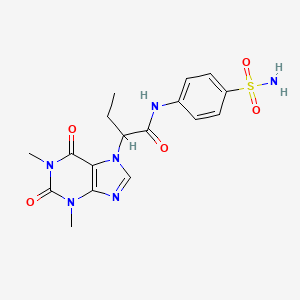![molecular formula C24H20N2O6 B10863685 N,N'-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-isophthalamide](/img/structure/B10863685.png)
N,N'-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-di(2,3-dihydro-1,4-benzodioxin-6-yl)isophthalamide is a complex organic compound that features two 2,3-dihydro-1,4-benzodioxin-6-yl groups attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-di(2,3-dihydro-1,4-benzodioxin-6-yl)isophthalamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with isophthaloyl chloride. The reaction is carried out in an organic solvent such as N,N-dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N1,N~3~-di(2,3-dihydro-1,4-benzodioxin-6-yl)isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-di(2,3-dihydro-1,4-benzodioxin-6-yl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~1~,N~3~-di(2,3-dihydro-1,4-benzodioxin-6-yl)isophthalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N1,N~3~-di(2,3-dihydro-1,4-benzodioxin-6-yl)isophthalamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl group but differ in their core structure.
1,4-Benzodioxane Derivatives: Compounds with similar benzodioxane rings but different substituents.
Uniqueness
N~1~,N~3~-di(2,3-dihydro-1,4-benzodioxin-6-yl)isophthalamide is unique due to its dual benzodioxin-6-yl groups attached to an isophthalamide core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C24H20N2O6 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-N,3-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H20N2O6/c27-23(25-17-4-6-19-21(13-17)31-10-8-29-19)15-2-1-3-16(12-15)24(28)26-18-5-7-20-22(14-18)32-11-9-30-20/h1-7,12-14H,8-11H2,(H,25,27)(H,26,28) |
InChI Key |
GBPSNGYZLNXBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863624.png)
![3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10863628.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B10863629.png)
![N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea](/img/structure/B10863637.png)


![6-(2,6-Dimethoxyphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10863653.png)

![4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B10863658.png)
![3-[({[4-(2-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10863660.png)
![N-(4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10863664.png)

![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10863672.png)
